trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Description

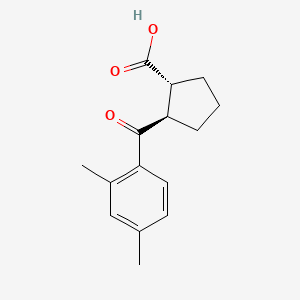

trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 2,4-dimethylbenzoyl substituent at the trans-2 position of the cyclopentane ring. The compound’s molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.30 g/mol (CAS: 732252-98-1) . Its structure combines a rigid cyclopentane backbone with a lipophilic aromatic moiety, making it a candidate for applications in medicinal chemistry and material science.

Properties

IUPAC Name |

(1R,2R)-2-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-6-7-11(10(2)8-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUKTNRPTRXQRA-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641337 | |

| Record name | (1R,2R)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-14-5 | |

| Record name | (1R,2R)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopentane Ring Formation and Functionalization

- The cyclopentane-1-carboxylic acid core can be synthesized via cyclization reactions starting from appropriate precursors such as substituted cyclopentanones or cyclopentane derivatives.

- Functionalization at the 2-position with a benzoyl group bearing 2,4-dimethyl substitution is typically achieved through Friedel-Crafts acylation or via coupling reactions using benzoyl chlorides or related activated derivatives.

Stereoselective Control

- The trans configuration between the benzoyl substituent and the carboxylic acid group is critical.

- Stereoselectivity can be controlled by:

- Using chiral auxiliaries or catalysts during the acylation step.

- Employing resolution techniques post-synthesis to separate trans and cis isomers.

- Resolution methods often involve formation of diastereomeric salts with chiral amines, followed by selective crystallization.

Detailed Preparation Methodologies

Resolution via Diastereomeric Salt Formation

While direct literature on trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is scarce, analogous processes for related cycloalkane dicarboxylic acids provide a model:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of racemic cyclopentane-1-carboxylic acid derivative | Standard organic synthesis (e.g., reduction, cyclization) | Racemic mixture of cyclopentane carboxylic acid |

| 2 | Reaction with chiral amine (e.g., R-1-phenylethylamine) in ethanol | Room temperature, stirring | Formation of diastereomeric salt |

| 3 | Crystallization and separation of salt | Cooling, filtration | Enriched trans isomer salt |

| 4 | Breaking salt with acid/base | Aqueous HCl or NaOH | Recovery of pure trans acid and chiral amine |

| 5 | Purification by washing with hexane or recrystallization | Room temperature | >99% purity trans isomer |

This approach is adapted from a patented process for trans-cyclohexane dicarboxylic acid derivatives, which emphasizes recovery and reuse of the chiral amine to improve commercial viability.

Catalytic and Photochemical Methods

Recent advances in visible-light-induced homologation and radical-mediated transformations offer alternative synthetic routes for carboxylic acid derivatives:

- Visible-light photocatalysis can enable one-carbon homologation of carboxylic acids without pre-functionalization, potentially applicable to cyclopentane derivatives.

- Radical addition strategies using nitroalkenes and acridine catalysts have shown high yields and selectivity, which could be adapted for introducing benzoyl groups or modifying side chains.

Metal-Catalyzed Coupling and Reduction

- Transition metal catalysis (e.g., nickel, Raney nickel) is employed for reduction and coupling steps in related cycloalkane carboxylic acid syntheses.

- For example, Raney nickel catalyzed hydrogenation of cyclohexene dicarboxylic acid analogs yields racemic cyclohexane dicarboxylic acid, which can then be resolved.

- Similar catalytic systems may be used for cyclopentane derivatives to achieve the desired stereochemistry and functionalization.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield/Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Diastereomeric Salt Resolution | Racemic acid + R-1-phenylethylamine | Ethanol, room temp, acid/base treatment | >99% purity trans isomer | High stereoselectivity, chiral amine recovery possible | Requires chiral amine, multi-step |

| Visible-Light Photocatalysis | Acridine catalyst, Cu(MeCN)4BF4, nitroethylene | 405 nm light, 35°C, open air | Up to 91% yield (homologation) | Mild conditions, no pre-functionalization | Method development needed for target compound |

| Metal-Catalyzed Reduction | Raney nickel, H2 gas | Methanol, pressure | High yield racemic acid | Economical catalyst, scalable | Racemic mixture requires resolution |

| Friedel-Crafts Acylation | 2,4-dimethylbenzoyl chloride, Lewis acid | Anhydrous conditions, low temp | Moderate to high yield | Direct acylation | Possible side reactions, stereocontrol needed |

Research Findings and Notes

- The patented process for trans-cyclohexane dicarboxylic acid highlights the importance of chiral resolution and recovery of resolving agents to maintain cost-effectiveness and purity.

- Photocatalytic homologation methods represent a promising frontier for modifying carboxylic acids with high selectivity and yield, potentially adaptable to cyclopentane systems.

- Structural analog studies indicate that cyclopentane-1-carboxylic acid derivatives can be synthesized via multi-step routes involving benzylation, hydrolysis, and reductive alkylation, which may be tailored for the target compound.

- Metal-catalyzed coupling and reduction remain foundational techniques for preparing racemic intermediates prior to resolution.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions where the benzoyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Synthetic Applications

1. Transannular C–H Functionalization

One of the primary applications of trans-2-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid is in the transannular C–H functionalization of cycloalkane carboxylic acids. This method allows for the selective arylation of cycloalkanes, which is crucial for developing complex molecular architectures in medicinal chemistry. The compound serves as a substrate in reactions that yield γ-arylated cycloalkane acids with high regioselectivity and efficiency. This process simplifies the synthesis of compounds that previously required lengthy multi-step procedures .

2. Synthesis of Biologically Active Molecules

The compound acts as an intermediate in synthesizing various biologically active molecules. For instance, it has been utilized in the synthesis of inhibitors for enzymes such as AKR1C1 and AKR1C3, which are relevant in treating hormone-dependent cancers. The transannular arylation process has led to compounds with yields ranging from 37% to 70%, showcasing its effectiveness in generating pharmacologically relevant scaffolds .

1. Antileishmanial and Cytotoxic Activity

Research indicates that derivatives of this compound exhibit antileishmanial activity. A library of compounds derived from similar scaffolds has demonstrated effective concentrations (EC50) below 10 µM against Leishmania species, highlighting their potential as therapeutic agents .

2. Structure-Activity Relationship Studies

Studies involving structure-activity relationships (SAR) have shown that modifications to the cyclopentane framework can significantly impact biological activity. For example, varying substituents on the benzoyl moiety can enhance solubility and bioavailability, crucial factors for drug development .

Case Studies

Mechanism of Action

The mechanism of action of trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Table 1: Comparison of Substituted Cyclopentane-1-carboxylic Acid Derivatives

Key Observations :

- Substituent Position: The position of methyl groups on the benzoyl ring (e.g., 2,4 vs. 3,4) alters steric and electronic environments.

- Functional Group Effects: Replacing methyl with methoxy (e.g., 733740-83-5) introduces polarity, enhancing solubility in polar solvents .

Stereochemical Comparisons

Table 2: Cis vs. Trans Isomer Comparison

Key Observations :

- Stereoelectronic Effects : The trans isomer exhibits equatorial placement of the benzoyl group, reducing 1,3-diaxial interactions and enhancing thermodynamic stability compared to the cis counterpart .

- Biological Implications: Studies on related cis-cyclopentane derivatives (e.g., cis-1-amino-3-fluoro-4-fluorocyclopentane-1-carboxylic acid) demonstrate that stereochemistry critically affects receptor binding and pharmacokinetics, suggesting similar trends for benzoyl-substituted analogs .

Physicochemical and Functional Properties

Table 3: Physicochemical Data

Key Observations :

- Lipophilicity : The 2,4-dimethylbenzoyl derivative (LogP ~3.2) is more lipophilic than the chlorinated analog (LogP ~2.8), suggesting better membrane permeability in biological systems .

- Safety Profiles: Limited hazard data are available, but chlorinated derivatives may pose higher risks due to electrophilic reactivity .

Biological Activity

trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound is characterized by a cyclopentane ring substituted with a dimethylbenzoyl group and a carboxylic acid functional group. The synthesis typically involves multi-step organic reactions, starting from simpler precursors leading to the formation of the cyclopentane framework, followed by functionalization at the benzoyl and carboxyl positions.

Biological Activity

The biological activities of this compound have been explored in various contexts:

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzoyl compounds have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

2. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The binding affinity to target enzymes can lead to altered metabolic processes, which is crucial in drug design for conditions such as cancer and metabolic disorders. Preliminary studies suggest that it may inhibit specific kinases involved in cell signaling pathways, which are often dysregulated in diseases .

3. Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also exert similar effects, potentially making it useful in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological relevance of structurally related compounds:

- Case Study 1 : A study on a related benzoyl compound showed significant inhibition of the growth of Staphylococcus aureus, indicating potential for further development as an antimicrobial agent.

- Case Study 2 : Another investigation focused on the anti-cancer properties of dimethylbenzoyl derivatives, demonstrating their ability to induce apoptosis in cancer cell lines through activation of caspase pathways.

The proposed mechanism by which this compound exerts its biological effects includes:

- Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity.

- Cell Signaling Modulation : By inhibiting key signaling pathways, it can affect cellular responses to stimuli.

These interactions are critical for understanding its therapeutic potential and guiding future research.

Q & A

Q. What crystallographic techniques resolve ambiguities in the spatial arrangement of the 2,4-dimethylbenzoyl moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.